molecular formula C18H10 B049607 Benzo[ghi]fluoranthene CAS No. 203-12-3

Benzo[ghi]fluoranthene

Cat. No. B049607
CAS RN: 203-12-3
M. Wt: 226.3 g/mol
InChI Key: YEIHPPOCKIHUQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[ghi]fluoranthene and its derivatives often involves complex organic reactions. One approach to its synthesis includes Pd-catalyzed cycloadditions, providing a simpler and more efficient pathway compared to traditional methods. These syntheses yield various structures, demonstrating the compound's versatile reactivity and potential for further chemical modification (Yung-Hua Kung et al., 2010).

Molecular Structure Analysis

The molecular structure of benzo[ghi]fluoranthene derivatives has been extensively studied. X-ray analysis of certain derivatives reveals that these compounds can adopt non-planar conformations due to steric hindrance, affecting their physical and chemical properties. Detailed studies on molecular structures help understand the compound's behavior in various environments (C. E. Briant et al., 1984).

Chemical Reactions and Properties

Benzo[ghi]fluoranthene undergoes various chemical reactions, including hydrolysis and oxidation. The product ion formation characteristics of benzo[ghi]fluoranthene derivatives have been studied to understand their fragmentation patterns and reactivity. These studies provide insights into the compound's stability and reactivity, crucial for assessing its environmental and health impacts (Duane M Huffer et al., 2001).

Physical Properties Analysis

The physical properties of benzo[ghi]fluoranthene, including its high fluorescence quantum yield and Stokes’ shift, make it an interesting candidate for various applications, such as in optical sensors for nitro aromatic compounds. These properties are crucial for developing novel materials and sensors based on PAHs (D. Patra & A. Mishra, 2001).

Chemical Properties Analysis

The chemical behavior of benzo[ghi]fluoranthene in reactions with atmospheric oxidants like NO3 radicals has been explored to understand its role in air pollution and potential health risks. These studies reveal that benzo[ghi]fluoranthene can undergo nitration, leading to the formation of more toxic derivatives, emphasizing the importance of monitoring and controlling PAHs in the environment (Peng Zhang et al., 2014).

Scientific Research Applications

  • Synthetic Organic Chemistry and Materials Science :

    • Application : Benzo[ghi]fluoranthene, as a subclass of polycyclic aromatic hydrocarbons (PAHs), has significant attention in synthetic organic chemistry and materials science . It’s used in the synthesis of fluoranthene derivatives .
    • Methods : The methods for fluoranthene synthesis are based on strategic bond disconnections . The total syntheses of natural products featuring the benzo[j]fluoranthene skeleton are also covered .
    • Results : The synthesis of fluoranthene derivatives and natural products featuring the benzo[j]fluoranthene skeleton have been successfully achieved .
  • Toxicology :

    • Application : Benzo[j]fluoranthene exhibits mutagenic toxicity .
    • Methods : The toxicity is studied in S. typhimurium TA98 and TA1000 under the presence of microsomal activation . It can form DNA-adducts, where covalently binding of chemicals to DNA can result in strand breaks and DNA damage .
    • Results : The studies showed that Benzo[j]fluoranthene can lead to mutations due to its ability to cause DNA damage .

Safety And Hazards

Benzo[ghi]fluoranthene should be handled with care to avoid exposure. It is advised to use personal protective equipment as required and to handle it in accordance with good industrial hygiene and safety practice .

Future Directions

As an important subclass of PAHs, fluoranthenes continue to attract significant attention in synthetic organic chemistry and materials science. Recent advances in the synthesis of fluoranthene derivatives along with selected applications have been provided .

properties

IUPAC Name

pentacyclo[8.8.0.02,7.03,17.013,18]octadeca-1(10),2(7),3,5,8,11,13(18),14,16-nonaene
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InChI

InChI=1S/C18H10/c1-3-11-7-9-13-10-8-12-4-2-6-15-14(5-1)16(11)18(13)17(12)15/h1-10H
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InChI Key

YEIHPPOCKIHUQJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C3=C(C=C2)C=C5
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Molecular Formula

C18H10
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DSSTOX Substance ID

DTXSID4075455
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Molecular Weight

226.3 g/mol
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Physical Description

Yellow, odorless solid with greenish-yellow fluorescence; Solutions exhibit blue fluorescence; [CHEMINFO], YELLOW CRYSTALS.
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Solubility

Insoluble in water, Solubility in water: none
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Density

1.36 g/cu cm, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0
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Vapor Density

7.8 (Air = 1), Relative vapor density (air = 1): 7.8
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Vapor Pressure

Vapor pressure: <0.075 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:
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Product Name

Benzo[ghi]fluoranthene

Color/Form

Yellow crystals, Yellow needles with greenish-yellow fluorescence (recrystallzed from petroleum ether (a mixture of low-boiling hydrocarbons)); blue fluorescence in solution

CAS RN

203-12-3
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Melting Point

149 °C, Fusion (melting point): 151.2 °C; Enthalpy of Fusion: 11.8 kJ/mol at 424 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,830
Citations
D Fabbri, V Baravelli, K Giannotti, F Donnini, E Fabbri - Chemosphere, 2006 - Elsevier
The bioaccumulation of two isomeric non-alternant non-priority polycyclic aromatic hydrocarbons (PAHs), namely cyclopenta[cd]pyrene and benzo[ghi]fluoranthene, was investigated in …
Number of citations: 41 www.sciencedirect.com
DM Hudgins, SA Sandford - The Journal of Physical Chemistry A, 1998 - ACS Publications
Matrix isolation techniques have been used to measure the 4000−500 cm -1 infrared spectra of the polycyclic aromatic hydrocarbons (PAHs) fluoranthene, benzo[a]fluoranthene, benzo[…
Number of citations: 76 pubs.acs.org
HF Chang, DM Huffer, MP Chiarelli… - Chemical research in …, 2002 - ACS Publications
This paper reports structural characterization of the adducts and tetraols formed from syn-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxide (syn-B[ghi]FDE, 3) and comparative DNA-…
Number of citations: 11 pubs.acs.org
DM Huffer, HF Chang, BP Cho, LK Zhang… - Journal of the American …, 2001 - Springer
The product ion formation characteristics of the four diastereomeric tetrahydroxy benzo [ghi] fluoranthene compounds formed by hydrolysis of the syn and anti diastereomers of trans-3, 4…
Number of citations: 11 link.springer.com
WE BARTH - 1966 - search.proquest.com
Bromination of 3-carbomethoxy-4H-cyclopenta [detlphenanthrene (l8) with N-bromosuccinimide afforded the 4-bromo-ester (57), which was used to alkylate triethyl-l, l, 2-ethane …
Number of citations: 1 search.proquest.com
HF Chang, DM Huffer, MP Chiarelli… - Chemical research in …, 2002 - ACS Publications
A total of seven DNA adducts and two racemic tetraols derived from anti-benzo[ghi]fluoranthene-3,4-dihydrodiol-5,5a-epoxide (anti-B[ghi]FDE, 2) were characterized by analyses of UV, …
Number of citations: 12 pubs.acs.org
MP Chiarelli, HF Chang, KW Olsen… - Chemical research in …, 2003 - ACS Publications
The product ion formation characteristics of four diastereomeric deoxyadenosine adducts formed by the reaction of the syn and anti diastereomers of trans-3,4-dihydroxy-5,5a-epoxy-3,4,…
Number of citations: 4 pubs.acs.org
KD Bartle, DW Jones, JE Pearson - Journal of Molecular Spectroscopy, 1967 - Elsevier
Abstract Analysis of the 60 Mc/sec proton magnetic resonance spectra of fluoranthene (I), benzo [k] fluoranthene (II), and benzo [ghi] fluoranthene (III) have been carried out and, for I …
Number of citations: 28 www.sciencedirect.com
A Violi - The Journal of Physical Chemistry A, 2005 - ACS Publications
B3LYP/6-31G(d,p) electronic structure calculations are employed to elucidate the reaction mechanisms for the conversion of the alternant C 18 H 12 polycyclic aromatic hydrocarbon …
Number of citations: 61 pubs.acs.org
JW Flesher - Polycyclic Aromatic Compounds, 1995 - Taylor & Francis
A study, of ten title compounds, was undertaken to investigate the possible use of quantum chemical DEWAR-PI molecular orbital calculations, which predict the preferred site or sites of …
Number of citations: 3 www.tandfonline.com

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